![molecular formula C10H10F3N3O2 B009397 1,1-dimethyl-3-nitroso-3-[3-(trifluoromethyl)phenyl]urea CAS No. 102433-31-8](/img/structure/B9397.png)
1,1-dimethyl-3-nitroso-3-[3-(trifluoromethyl)phenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, 1,1-dimethyl-3-nitroso-3-(alpha,alpha,alpha-trifluoro-m-tolyl)- is a specialized chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a nitroso group, trifluoromethyl group, and a substituted urea moiety, which contribute to its distinct chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1,1-dimethyl-3-nitroso-3-(alpha,alpha,alpha-trifluoro-m-tolyl)- typically involves the nucleophilic addition of amines to isocyanates. One practical method involves the use of potassium isocyanate in water without organic co-solvents . This method is advantageous due to its simplicity, mild reaction conditions, and scalability.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Urea, 1,1-dimethyl-3-nitroso-3-(alpha,alpha,alpha-trifluoro-m-tolyl)- can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Urea, 1,1-dimethyl-3-nitroso-3-(alpha,alpha,alpha-trifluoro-m-tolyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Urea, 1,1-dimethyl-3-nitroso-3-(alpha,alpha,alpha-trifluoro-m-tolyl)- involves its interaction with molecular targets through its functional groups. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Urea, 1,1-dimethyl-3-nitroso-3-(alpha,alpha,alpha-trifluoro-p-tolyl)-
- Urea, 1,1-dimethyl-3-nitroso-3-(alpha,alpha,alpha-trifluoro-o-tolyl)-
Uniqueness
Urea, 1,1-dimethyl-3-nitroso-3-(alpha,alpha,alpha-trifluoro-m-tolyl)- is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and interactions with other molecules. The presence of the trifluoromethyl group also imparts distinct physicochemical properties, such as increased stability and lipophilicity, compared to similar compounds.
Eigenschaften
CAS-Nummer |
102433-31-8 |
|---|---|
Molekularformel |
C10H10F3N3O2 |
Molekulargewicht |
261.2 g/mol |
IUPAC-Name |
1,1-dimethyl-3-nitroso-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C10H10F3N3O2/c1-15(2)9(17)16(14-18)8-5-3-4-7(6-8)10(11,12)13/h3-6H,1-2H3 |
InChI-Schlüssel |
GATFTCRUEFFBQC-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)N(C1=CC=CC(=C1)C(F)(F)F)N=O |
Kanonische SMILES |
CN(C)C(=O)N(C1=CC=CC(=C1)C(F)(F)F)N=O |
| 102433-31-8 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-[[[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3-octadecoxypropan-2-yl] hexadecanoate](/img/structure/B9316.png)
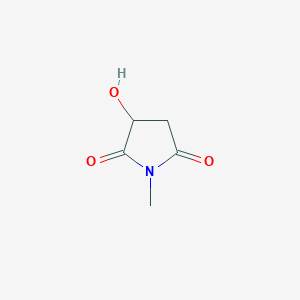
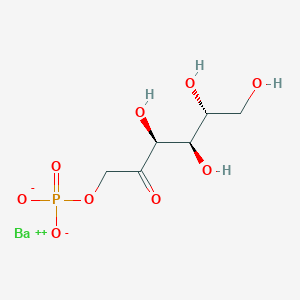
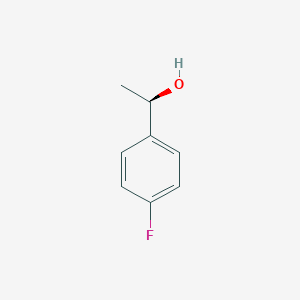
![(2R)-2-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2-phenylmethoxyethanol](/img/structure/B9323.png)

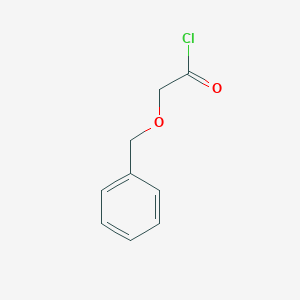

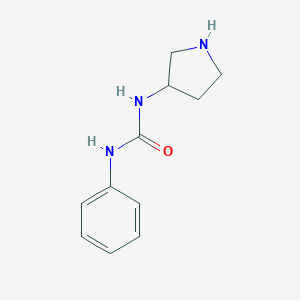
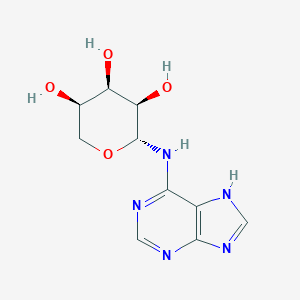
![2-[2-(Hydroxymethyl)benzimidazol-1-yl]ethanol](/img/structure/B9340.png)
![N-[1-(aminomethyl)butyl]-N,N-dimethylamine](/img/structure/B9342.png)
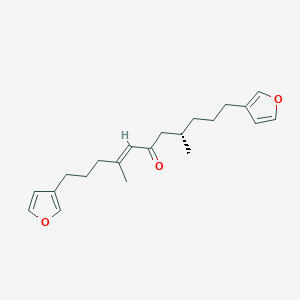
![N-Methyl-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxamide](/img/structure/B9348.png)
